4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide
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Overview
Description
4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, along with a carbohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of ketoxime acetates mediated by ammonium iodide and sodium dithionite in toluene at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbohydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
4,6-Bis(trifluoromethyl)-1,3-phenylene bis(tert-butyl nitroxide): This compound shares the trifluoromethyl groups but differs in the presence of nitroxide groups instead of carbohydrazide.
2-Phenyl-4,6-bis(trifluoromethyl)pyridine: Similar in structure but with a phenyl group instead of a carbohydrazide.
Uniqueness: 4,6-Bis(trifluoromethyl)-2-pyridinecarbohydrazide is unique due to the combination of trifluoromethyl and carbohydrazide groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)3-1-4(6(18)17-15)16-5(2-3)8(12,13)14/h1-2H,15H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVHPADYKWHQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)NN)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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